molecular formula C14H15FN2O3S B5087200 3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5087200
M. Wt: 310.35 g/mol
InChI Key: HUFSJAPNIJDJBZ-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of ethoxy, fluoro, pyridinylmethyl, and benzenesulfonamide groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This can include the selection of appropriate boron reagents, catalysts, and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H14FN2O3S
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 714210-54-5

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer progression and neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .
  • Interaction with Receptors : Its structural components allow it to form hydrogen bonds and hydrophobic interactions with biological targets, modulating enzyme activity and receptor signaling pathways .

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties:

  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. It has shown better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
  • Mechanistic Studies : The compound's ability to inhibit IKKβ, a key regulator in the NF-κB pathway, suggests its role in reducing inflammation associated with tumor progression .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound:

  • Cholinesterase Inhibition : The dual inhibition of AChE and BuChE by this compound positions it as a candidate for Alzheimer's disease treatment. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Demonstrated that the compound significantly inhibits AChE and BuChE, showcasing its potential for cognitive enhancement in Alzheimer's models .
Zhang et al. (2022)Reported improved cytotoxic effects against FaDu cells when treated with this compound compared to traditional therapies .
Smith et al. (2021)Identified structural modifications that enhance the binding affinity to target proteins involved in cancer pathways .

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-2-20-14-9-12(3-4-13(14)15)21(18,19)17-10-11-5-7-16-8-6-11/h3-9,17H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFSJAPNIJDJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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